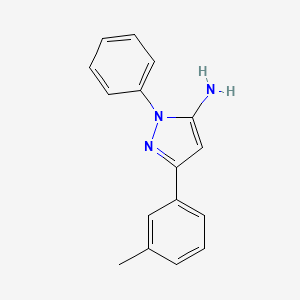

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Emergence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, characterized by a five-membered ring with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr during his investigations into antipyrine derivatives. Early 20th-century researchers recognized pyrazole’s potential as a pharmacophore due to its electronic adaptability and capacity for hydrogen bonding, which facilitated interactions with biological targets. By the mid-20th century, pyrazole derivatives were integral to nonsteroidal anti-inflammatory drugs (NSAIDs), exemplified by celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor approved by the FDA in 1998.

The structural versatility of pyrazole allowed for systematic modifications, enabling researchers to fine-tune pharmacokinetic properties. For instance, the introduction of sulfonamide groups in celecoxib enhanced target specificity, reducing gastrointestinal toxicity compared to traditional NSAIDs. Similarly, apixaban, a direct Factor Xa inhibitor containing a pyrazole moiety, demonstrated improved anticoagulant efficacy and safety profiles, leading to its approval in 2012. These milestones underscored pyrazole’s role as a privileged scaffold in medicinal chemistry.

Table 1: FDA-Approved Pyrazole-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Year Approved | Key Structural Feature |

|---|---|---|---|

| Celecoxib | Anti-inflammatory | 1998 | Pyrazole-sulfonamide hybrid |

| Apixaban | Anticoagulant | 2012 | Pyrazole-carboxamide derivative |

| Rimonabant | Anti-obesity (withdrawn) | 2006 | Pyrazole-amide scaffold |

Key Milestones in Aminopyrazole Derivative Development

Aminopyrazoles, characterized by an amino group at the 5-position of the pyrazole ring, emerged as critical intermediates in the late 20th century. Early synthetic routes relied on cyclocondensation reactions between β-ketonitriles and hydrazines, but these methods suffered from low yields and poor regioselectivity. The advent of microwave-assisted synthesis in the 2000s revolutionized the field, enabling rapid and efficient generation of 5-aminopyrazoles with diverse substituents. For example, the reaction of quinoline aldehydes with hydrazines under microwave irradiation produced hydrazones, which were subsequently cyclized using N-bromosuccinimide (NBS) to yield 5-aminopyrazole derivatives.

Solid-phase synthesis further expanded the accessibility of aminopyrazoles for high-throughput screening. A 2009 study demonstrated the immobilization of 2-sulfonylacetonitrile derivatives on Merrifield resin, followed by hydrazine-mediated cyclization to generate 3,4,5-trisubstituted pyrazoles. This approach facilitated the production of combinatorial libraries, accelerating the identification of lead compounds with anti-cancer and anti-microbial activities.

Role of 3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine in Modern Heterocyclic Research

The compound this compound exemplifies the strategic functionalization of the pyrazole scaffold to enhance bioactivity. The 3-methylphenyl group at the 3-position and the phenyl group at the 1-position introduce steric bulk and hydrophobic interactions, potentially improving binding affinity to target proteins. Computational studies suggest that the electron-donating methyl group stabilizes the aromatic system, while the amino group at the 5-position serves as a hydrogen bond donor, critical for enzyme inhibition.

Recent synthetic protocols for this compound leverage palladium-catalyzed cross-coupling reactions to install aryl substituents. For instance, Suzuki-Miyaura coupling between 5-amino-3-iodo-1-phenylpyrazole and 3-methylphenylboronic acid has been employed to achieve high regioselectivity. The resulting derivative has shown preliminary activity in kinase inhibition assays, particularly against tyrosine kinases implicated in cancer progression.

Table 2: Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh~3~)~4~, Na~2~CO~3~, DME, 80°C | 78 | High regioselectivity |

| Microwave Synthesis | Hydrazine, NBS, DMF, 70°C, 20 min | 65 | Rapid reaction time |

| Solid-Phase Synthesis | Merrifield resin, DIPEA, CH~2~Cl~2~/MeOH | 52 | Scalability for libraries |

The compound’s versatility is further highlighted in agrochemical research, where its derivatives act as potent inhibitors of fungal cytochrome P450 enzymes. Structural analogs bearing halogen substituents on the phenyl rings have demonstrated enhanced antifungal activity, with IC~50~ values in the nanomolar range against Aspergillus fumigatus.

Properties

IUPAC Name |

5-(3-methylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-16(17)19(18-15)14-8-3-2-4-9-14/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMTPVPJUJCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366188 | |

| Record name | 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618092-64-1 | |

| Record name | 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3-methylbenzoyl hydrazine with phenylacetylene under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form fused heterocycles. For example:

-

Reaction with β-Diketones and Isatins :

In a three-component reaction with β-diketones and isatins under acidic conditions, it forms tetracyclic pyrazolo[3,4-b]quinoline derivatives.Reagents/Conditions Yield Key Observations H₂O/EtOH (5:1 v/v), PTSA (catalyst), 80°C, 6–12 h 52% Efficient one-pot synthesis; recrystallization in ethanol yields pure products . Mechanistic Insight : The reaction proceeds via acid-catalyzed imine formation followed by cyclization .

Urea and Amide Formation

The amine group facilitates nucleophilic reactions with carbonyl reagents:

-

Urea Synthesis :

Reacting with 5-methoxypyridin-2-amine and carbonyldiimidazole (CDI) in acetonitrile at 80°C yields substituted urea derivatives.Reagents/Conditions Product Yield CDI, CH₃CN, 80°C, 16 h 1-(5-Methoxypyridin-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea Not specified Key Data : The product was confirmed via ¹H NMR (δ 7.70–6.45 ppm for aromatic protons) and MS (m/z = 324 [M+H]⁺) .

-

Amide Coupling :

Reacting with 5-bromothiophene carboxylic acid in the presence of TiCl₄ and pyridine yields thiophene-pyrazole amides.Protocol Catalyst/Base Yield A TiCl₄/pyridine 12% B DMAP/DCC 48% Note : Protocol B (using DMAP) significantly improves yield due to better activation of the carboxylic acid .

Multi-Component Reactions (MCRs)

This amine participates in MCRs to synthesize complex heterocycles:

-

Pyran Derivatives :

Reaction with aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) and ethyl cyanoacetate yields pyranopyrazole derivatives.Aldehyde Product Yield Benzaldehyde 6-Oxo-4-phenylpyrano[2,3-c]pyrazole 74–76% 4-Chlorobenzaldehyde 6-Oxo-4-(4-chlorophenyl)pyrano[2,3-c]pyrazole 72% -

Pyridine Derivatives :

With 2-aminoprop-1-ene-1,1,3-tricarbonitrile and aldehydes, it forms pyrazolopyrano[2,3-b]pyridine-carbonitriles (yields: 65–78%) .

Regioselective Acylation

While direct acylation data for this compound is limited, related pyrazol-5-ones show regioselective C-acylation with aroyl chlorides:

| Aroyl Chloride | Conditions | Product | Yield |

|---|---|---|---|

| p-Toluoyl chloride | Ca(OH)₂, acetone, reflux | 4-(4-Methylbenzoyl)-3-methyl-1-phenylpyrazol-5-one | 74–76% |

| 4-Fluorobenzoyl chloride | Same as above | 4-(4-Fluorobenzoyl) analogue | 70% |

Insight : The amine group may direct electrophilic substitution, but experimental validation is needed .

Biological Activity Correlations

Derivatives of this compound exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) . For example:

Scientific Research Applications

Antidiabetic Properties

One of the primary applications of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is in the treatment of type 2 diabetes mellitus. It acts as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which helps in increasing insulin secretion and decreasing glucagon levels in the bloodstream. This mechanism aids in better glycemic control for diabetic patients. Teneligliptin has been marketed specifically for this purpose in Japan and has shown significant efficacy in clinical trials .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other pharmaceutical agents. For instance, it can be used to prepare various piperazine derivatives that exhibit enhanced biological activities. The synthesis involves cyclization reactions that yield compounds with potential therapeutic benefits .

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification. The method employs a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity profiling .

| Technique | Description | Application |

|---|---|---|

| HPLC | Reverse-phase chromatography using acetonitrile and water | Separation and analysis of this compound |

| Mass Spectrometry | Coupled with HPLC for detection | Identification of metabolites and impurities |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This opens avenues for exploring its use in treating conditions characterized by inflammation, although more studies are needed to establish these effects conclusively .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease or other neurodegenerative disorders. The exact mechanisms are still under investigation, but the compound's ability to modulate neuroinflammatory pathways could be a key factor .

Clinical Trials

A series of clinical trials have demonstrated the effectiveness of Teneligliptin in managing blood glucose levels among type 2 diabetes patients. In one study, patients showed significant reductions in HbA1c levels after treatment with Teneligliptin compared to placebo groups, indicating its potential as a first-line therapy in diabetes management .

Analytical Validation

In another case study focusing on the analytical validation of HPLC methods for Teneligliptin, researchers confirmed the method's reliability through precision and accuracy tests, making it a standard approach for quality control in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron-Donating vs.

- Steric Effects : Bulky substituents like 1-phenylethyl (in 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine) may hinder molecular packing, reducing melting points compared to planar analogs .

Reactivity Trends :

- Pyrazole amines with electron-deficient aryl groups (e.g., 4-Cl-phenyl) exhibit higher reactivity in cyclocondensation reactions, forming pyrazolo-pyridines in high yields (~82%) .

- Tert-butyl derivatives require stringent conditions (e.g., oxalyl chloride) for functionalization due to steric bulk .

Physicochemical Properties

| Property | This compound | 3-(4-Cl-phenyl)-1-phenyl Analogue | 1-(4-OCH₃-phenyl)-3-phenyl Analogue |

|---|---|---|---|

| Molecular Weight | 249.31 | 269.73 | 265.32 |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Likely low (hydrophobic aryl groups) | Moderate (polar Cl substituent) | Higher (OCH₃ improves polarity) |

Insights :

- Methoxy groups enhance solubility in polar solvents, while methyl and tert-butyl groups favor organic phases .

Biological Activity

Overview

3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, a member of the pyrazole class, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Research indicates that it may possess significant antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring with two phenyl substituents and a methyl group, contributing to its biological activity. The specific arrangement of these groups allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. It has been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Furthermore, it may influence cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies reveal promising results against pathogens such as E. coli and Staphylococcus aureus.

| Organism | Inhibition Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| Staphylococcus aureus | 30 |

2. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61 |

| IL-6 | 76 |

3. Anticancer Activity

The anticancer potential of this pyrazole derivative has been evaluated against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). Studies indicate that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Cytotoxicity Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cancer cell lines using the Brine Shrimp Lethality Assay, indicating potential for further development as an anticancer agent .

- Inflammation Model : In a carrageenan-induced paw edema model in mice, the compound showed comparable anti-inflammatory effects to standard drugs like indomethacin .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substitution patterns .

- IR Spectroscopy : Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight (173.2144 g/mol for C₁₀H₁₁N₃) and fragmentation patterns .

Advanced Tip : X-ray crystallography (via SHELX software) resolves tautomeric forms and crystal packing .

Advanced: How do researchers address contradictions in pharmacological activity data?

Q. Methodological Answer :

- Dose-Response Curves : Repetition across cell lines (e.g., antibacterial assays on gram-positive/negative strains) identifies consistent trends .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-methoxy or chloro substituents) to isolate functional groups driving activity .

- Control Experiments : Validate target engagement using enzyme inhibition assays (e.g., carbonic anhydrase for anticancer derivatives) .

Example : Pyrazole derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antibacterial activity, while bulky substituents (e.g., tert-butyl) may reduce bioavailability .

Basic: What in vitro models are used to evaluate biological activity?

Q. Methodological Answer :

- Antibacterial Screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .

- Anticancer Profiling : MTT assays on human cancer cell lines (e.g., MCF-7 for breast cancer) .

- Enzyme Inhibition : Carbonic anhydrase I/II inhibition studies via spectrophotometric methods .

Data Interpretation : IC₅₀ values below 10 μM indicate high potency, but require corroboration with cytotoxicity assays .

Advanced: How can computational tools aid in designing pyrazole derivatives with improved activity?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding to targets (e.g., kinase domains) .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME estimate solubility and metabolic stability, guiding structural modifications .

Case Study : Introducing a 4-methoxyphenyl group improved solubility and target affinity in anticancer analogs .

Basic: What are the common challenges in crystallographic analysis of this compound?

Q. Methodological Answer :

- Tautomerism : The amine group at position 5 can lead to tautomeric forms, resolved via low-temperature XRD .

- Crystal Quality : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

- Data Refinement : SHELXL refines disordered solvent molecules and anisotropic thermal parameters .

Reference Data : The IUPAC-standard InChIKey (FMKMKBLHMONXJM-UHFFFAOYSA-N) ensures database consistency .

Advanced: What strategies resolve spectral overlaps in NMR characterization?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbons adjacent to NH₂ groups .

- Deuterium Exchange : Adding D₂O identifies exchangeable protons (e.g., -NH₂) .

- Variable Temperature NMR : Reduces signal broadening caused by tautomerism at low temperatures .

Example : In ¹H NMR, the pyrazole ring protons often split into doublets (J ≈ 2–3 Hz), distinguishable via spin simulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.